molecular formula C21H17NO4 B14662676 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid CAS No. 42803-75-8

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid

Katalognummer: B14662676
CAS-Nummer: 42803-75-8
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: QPHARHZLYSVMDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of hydroxyl, anilino, and benzoyl functional groups, which contribute to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylaniline with 2-hydroxybenzoic acid under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and anilino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzoyl group can also participate in various chemical reactions, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Similar in structure but lacks the anilino and benzoyl groups.

    2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group instead of the anilino group.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a sulfonic acid group and a methoxy group.

Uniqueness

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is unique due to the combination of hydroxyl, anilino, and benzoyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

42803-75-8

Molekularformel

C21H17NO4

Molekulargewicht

347.4 g/mol

IUPAC-Name

2-[2-hydroxy-4-(4-methylanilino)benzoyl]benzoic acid

InChI

InChI=1S/C21H17NO4/c1-13-6-8-14(9-7-13)22-15-10-11-18(19(23)12-15)20(24)16-4-2-3-5-17(16)21(25)26/h2-12,22-23H,1H3,(H,25,26)

InChI-Schlüssel

QPHARHZLYSVMDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.